N-[2-nitro-5-(phenylamino)phenyl]acetamide
Description
N-[2-nitro-5-(phenylamino)phenyl]acetamide is an organic compound with a complex structure that includes nitro, phenylamino, and acetamide functional groups
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(5-anilino-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-10(18)15-13-9-12(7-8-14(13)17(19)20)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,18) |
InChI Key |
WFIYHLDPZYNHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-5-(phenylamino)phenyl]acetamide typically involves nucleophilic aromatic substitution (SNAr) reactions. One common method is the reaction of 2-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction conditions often include heating to facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly energy sources such as microwave or ultrasound irradiation can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-5-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing agents: Potassium permanganate and hydrogen peroxide.
Substitution reagents: Nitric acid for nitration and halogens for halogenation.
Major Products Formed
The major products formed from these reactions include:
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the amino group.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
N-[2-nitro-5-(phenylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-nitro-5-(phenylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(phenylamino)acetamide: Similar structure but lacks the nitro group.
2-cyano-N-(2-nitrophenyl)acetamide: Contains a cyano group instead of a phenylamino group.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a hydroxy group instead of a phenylamino group.
Uniqueness
N-[2-nitro-5-(phenylamino)phenyl]acetamide is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
